![molecular formula C19H22N4 B2735836 5-Methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 849914-04-1](/img/structure/B2735836.png)
5-Methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine class. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. Its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, makes it a promising candidate for various biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpiperidine with a pyrazolopyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazolo[1,5-a]pyrimidine core, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups into the pyrazolo[1,5-a]pyrimidine core .
Applications De Recherche Scientifique
Kinase Inhibition and Cancer Therapy
One of the primary applications of 5-Methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is its role as a kinase inhibitor. Kinases are enzymes that facilitate the transfer of phosphate groups to specific substrates, a process vital for cell signaling and regulation. Inhibiting these enzymes can disrupt cancer cell proliferation and survival. The compound's unique structural features allow it to bind effectively to the active sites of various kinases, leading to enhanced therapeutic efficacy against different cancer types.
Case Study: Inhibition of Specific Kinases
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent inhibitory activity against specific kinases involved in tumor growth and metastasis. For instance, studies have shown that certain analogs can significantly reduce the viability of cancer cell lines by inducing apoptosis through kinase pathway disruption .
Anti-Tuberculosis Activity
Another promising application of this compound is in the treatment of tuberculosis. Pyrazolo[1,5-a]pyrimidines have been identified as effective inhibitors of mycobacterial ATP synthase, which is essential for the survival of Mycobacterium tuberculosis. The inhibition of this enzyme can lead to significant reductions in bacterial growth.
Case Study: Inhibition of Mycobacterial Growth
In a study focused on structure–activity relationships, several analogs were synthesized and tested for their ability to inhibit M. tuberculosis growth. Compounds exhibiting high potency against M. tuberculosis were identified, highlighting the potential for developing new anti-tuberculosis therapies based on this scaffold .
GPR119 Agonism and Metabolic Disorders
The compound may also have applications in metabolic disorders such as type 2 diabetes mellitus. Agonists targeting GPR119, a receptor involved in glucose metabolism and insulin secretion, are being explored for their therapeutic potential.
Case Study: Effects on Glucose Tolerance
A related study evaluated compounds similar to this compound for their agonistic activity against GPR119 in human cells. Results indicated that these compounds improved glucose tolerance and promoted insulin secretion in animal models, suggesting a beneficial role in managing type 2 diabetes .
Structure–Activity Relationship (SAR) Insights
The development of effective derivatives relies heavily on understanding the structure–activity relationships (SAR) associated with pyrazolo[1,5-a]pyrimidines. The following table summarizes key findings regarding substituent effects on biological activity:
Compound Structure | Biological Activity | Key Findings |
---|---|---|
3-Phenyl Substituted | High kinase inhibition | Enhanced binding affinity to kinase active sites |
5-Alkyl Substituted | Anti-tuberculosis activity | Improved potency against M. tuberculosis |
7-Pyridylmethylamine | GPR119 agonism | Significant improvement in glucose tolerance in vivo |
Mécanisme D'action
The mechanism of action of 5-Methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar core structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with additional nitrogen atoms in the ring structure, offering different biological activities.
Tetrazolo[1,5-a]pyrimidine: A related compound with a tetrazole ring, known for its diverse pharmacological properties.
Uniqueness
5-Methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a pyrazolo[1,5-a]pyrimidine core with a 4-methylpiperidin-1-yl group enhances its potential as a selective kinase inhibitor, making it a valuable compound for further research and development .
Activité Biologique
5-Methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolopyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer treatment and metabolic disorders. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrazolo[1,5-a]pyrimidine core with a 4-methylpiperidin-1-yl substituent. Its molecular formula is C19H22N4 and it has been identified with the CAS number 849914-04-1. The structural formula is as follows:
The primary mechanism of action for this compound involves the inhibition of specific kinases, which play crucial roles in cell signaling pathways. By binding to the active sites of these enzymes, the compound disrupts signaling pathways that are essential for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells and reduced tumor growth .
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor properties:
- c-Met Kinase Inhibition : A study evaluated various pyrazolo[1,5-a]pyrimidine derivatives for their inhibitory effects on c-Met kinase. Compounds derived from this class showed moderate to good cytotoxicity against several cancer cell lines including MDA-MB-231 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). Notably, compounds 10b and 10f demonstrated half-maximal inhibitory concentration (IC50) values of 5.17 ± 0.48 nM and 5.62 ± 0.78 nM respectively .
- Structure–Activity Relationship (SAR) : The SAR analysis indicated that modifications in the substituents significantly impact the biological activity. For instance, replacing certain nitrogen-containing heterocycles with substituted benzene rings enhanced cytotoxicity against specific cancer cell lines .
Modulation of Metabolic Disorders
The compound also shows promise in modulating the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme involved in cortisol metabolism. This modulation can be beneficial in treating conditions like metabolic syndrome, which affects a significant portion of the global population .
Study on Antitumor Efficacy
A comprehensive study focusing on the antitumor efficacy of this compound was conducted where various derivatives were synthesized and evaluated for their biological activities. The findings suggested that certain modifications led to enhanced selectivity and potency against specific tumor types while maintaining lower hepatotoxicity compared to existing treatments .
Compound | Cell Line | IC50 Value (μM) | Activity Type |
---|---|---|---|
10b | MDA-MB-231 | 26.67 ± 2.56 | Cytotoxicity |
10f | A549 | 20.20 ± 2.04 | Cytotoxicity |
Control | Cabozantinib | Varies | Benchmark |
Propriétés
IUPAC Name |
5-methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-14-8-10-22(11-9-14)18-12-15(2)21-19-17(13-20-23(18)19)16-6-4-3-5-7-16/h3-7,12-14H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPLRSIDIREMQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.